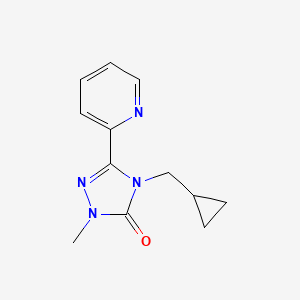
4-(cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2197892-54-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
The molecular formula of the compound is C12H14N4O, with a molecular weight of 230.27 g/mol. It features a triazole ring that is known for its diverse biological activities, including antifungal and anticancer properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its effects on specific biological targets and pathways.
- Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced cell proliferation in cancer cells .
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing intracellular signaling pathways that regulate various physiological processes .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, possibly through disruption of cell wall synthesis .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Cancer Cell Lines : In vitro tests demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 8 |
| HeLa (Cervical) | 12 |
- Antibacterial Activity : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, suggesting potential as an antibacterial agent .
Safety and Toxicity Profile
While the compound shows promising biological activity, its safety profile must be assessed through further toxicological studies. Initial assessments indicate low acute toxicity in animal models, but chronic toxicity evaluations are necessary for comprehensive safety data.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in vivo.
- Combination Therapies : Investigating the potential synergistic effects when used in combination with existing therapies for enhanced efficacy against resistant strains or tumors.
Properties
IUPAC Name |
4-(cyclopropylmethyl)-2-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15-12(17)16(8-9-5-6-9)11(14-15)10-4-2-3-7-13-10/h2-4,7,9H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNJOLXEYQMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2=CC=CC=N2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














